molecular formula C16H21N3O3 B2983832 Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034502-99-1

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2983832
CAS No.: 2034502-99-1
M. Wt: 303.362
InChI Key: LSAZQDSQMCECBY-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel organic compound with a unique molecular structure. This compound features a cyclohexene ring, a pyridazinyl group, and a pyrrolidinyl moiety. Its structural complexity makes it an intriguing subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, one commonly used route involves the following steps:

  • Synthesis of Intermediate Compounds: : Preparation begins with the synthesis of key intermediates, including the cyclohexene derivative and the methoxypyridazine compound.

  • Coupling Reaction: : The coupling of the cyclohexene derivative with the methoxypyridazine is achieved through nucleophilic substitution reactions.

  • Formation of Pyrrolidinyl Group:

Industrial Production Methods

On an industrial scale, production involves optimized reaction conditions such as:

  • Catalysts: : Use of catalysts like palladium or copper to enhance reaction rates.

  • Solvents: : Selection of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for better solubility of reactants.

  • Temperature and Pressure: : Controlled temperature (60-80°C) and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of reactions:

  • Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4) to form cyclohexanone derivatives.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.

  • Substitution: : Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine (Br2).

Common Reagents and Conditions

The reactions generally employ reagents such as:

  • Oxidants: : KMnO4, chromium trioxide (CrO3)

  • Reductants: : LiAlH4, sodium borohydride (NaBH4)

  • Solvents: : Acetonitrile, dichloromethane

Major Products

The major products from these reactions include:

  • Ketones: : From oxidation reactions

  • Alcohols: : From reduction reactions

  • Halogenated Compounds: : From substitution reactions

Scientific Research Applications

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of applications:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Investigated for its potential as a ligand in receptor-binding studies.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

Mechanism by which the Compound Exerts its Effects

The compound interacts with biological targets through its functional groups. The methoxypyridazinyl group is particularly crucial for binding to receptors.

Molecular Targets and Pathways

  • Receptors: : Potentially binds to G-protein coupled receptors (GPCRs) and ion channels.

  • Pathways: : Influences signaling pathways like the MAPK/ERK pathway involved in cell growth and proliferation.

Comparison with Similar Compounds

Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combined structural elements. Similar compounds include:

  • Cyclohex-3-en-1-yl(methoxypyrrolidin-1-yl)methanone

  • Cyclohexenyl(methoxypyridazinyl)pyrrolidine

Unlike its counterparts, this compound offers distinct reactivity due to its specific substituents, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-14-7-8-15(18-17-14)22-13-9-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,7-8,12-13H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAZQDSQMCECBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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